molecular formula C12H15ClN2O B170041 N-(4-Chlorophenyl)piperidine-2-carboxamide CAS No. 115687-92-8

N-(4-Chlorophenyl)piperidine-2-carboxamide

Cat. No. B170041
M. Wt: 238.71 g/mol
InChI Key: FRSXFKMXRLYCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenyl)piperidine-2-carboxamide, also known as NPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPC is a piperidine derivative that has a chlorophenyl group attached to its structure. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.

Mechanism Of Action

N-(4-Chlorophenyl)piperidine-2-carboxamide acts as a selective dopamine D3 receptor antagonist, which blocks the binding of dopamine to these receptors. This mechanism of action has been shown to reduce drug-seeking behavior and prevent relapse in animal models of addiction. Additionally, N-(4-Chlorophenyl)piperidine-2-carboxamide has been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

N-(4-Chlorophenyl)piperidine-2-carboxamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of intracellular signaling pathways. In animal models, N-(4-Chlorophenyl)piperidine-2-carboxamide has been shown to reduce drug-seeking behavior, prevent relapse, and improve cognitive function.

Advantages And Limitations For Lab Experiments

N-(4-Chlorophenyl)piperidine-2-carboxamide has several advantages for use in laboratory experiments, including its high selectivity for dopamine D3 receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(4-Chlorophenyl)piperidine-2-carboxamide also has some limitations, including its limited solubility in water and its potential for non-specific binding to other receptors.

Future Directions

There are several future directions for research on N-(4-Chlorophenyl)piperidine-2-carboxamide, including the development of new analogs with improved selectivity and efficacy, the investigation of its potential for the treatment of other neurological disorders, and the exploration of its potential as a tool for studying the role of dopamine receptors in addiction and other behaviors. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-(4-Chlorophenyl)piperidine-2-carboxamide and to identify potential side effects or limitations of its use in clinical settings.
In conclusion, N-(4-Chlorophenyl)piperidine-2-carboxamide is a promising compound that has been extensively studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for use in laboratory experiments have been well characterized. Future research on N-(4-Chlorophenyl)piperidine-2-carboxamide will likely focus on the development of new analogs with improved selectivity and efficacy, as well as the investigation of its potential for the treatment of other neurological disorders.

Synthesis Methods

N-(4-Chlorophenyl)piperidine-2-carboxamide can be synthesized using several methods, including the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent, or the reaction of 4-chlorobenzaldehyde with piperidine-2-carboxylic acid in the presence of a dehydrating agent. The synthesis of N-(4-Chlorophenyl)piperidine-2-carboxamide is a multi-step process that requires careful monitoring and purification to obtain a high yield of pure product.

Scientific Research Applications

N-(4-Chlorophenyl)piperidine-2-carboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(4-Chlorophenyl)piperidine-2-carboxamide has been shown to modulate the activity of dopamine receptors, which play a critical role in reward and motivation pathways in the brain. In pharmacology, N-(4-Chlorophenyl)piperidine-2-carboxamide has been studied for its potential as a therapeutic agent for the treatment of addiction and other neurological disorders. In medicinal chemistry, N-(4-Chlorophenyl)piperidine-2-carboxamide has been used as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

properties

CAS RN

115687-92-8

Product Name

N-(4-Chlorophenyl)piperidine-2-carboxamide

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

N-(4-chlorophenyl)piperidine-2-carboxamide

InChI

InChI=1S/C12H15ClN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h4-7,11,14H,1-3,8H2,(H,15,16)

InChI Key

FRSXFKMXRLYCJW-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCNC(C1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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